N-(3-nitrophenyl)-2-(pyridin-2-ylsulfanyl)acetamide
Description
Properties
IUPAC Name |
N-(3-nitrophenyl)-2-pyridin-2-ylsulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3S/c17-12(9-20-13-6-1-2-7-14-13)15-10-4-3-5-11(8-10)16(18)19/h1-8H,9H2,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKHAKWGKUUIOPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SCC(=O)NC2=CC(=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501320032 | |
| Record name | N-(3-nitrophenyl)-2-pyridin-2-ylsulfanylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501320032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
38 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24828727 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
271775-43-0 | |
| Record name | N-(3-nitrophenyl)-2-pyridin-2-ylsulfanylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501320032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Substitution of Chloroacetamide Intermediates
This method involves reacting pyridine-2-thiol with N-(3-nitrophenyl)chloroacetamide under basic conditions. The chloroacetamide precursor is typically synthesized via chloroacetylation of 3-nitroaniline using chloroacetyl chloride in dichloromethane or tetrahydrofuran (THF).
Reaction Conditions:
- Solvent: Dimethylformamide (DMF) or acetonitrile
- Base: Potassium carbonate or triethylamine
- Temperature: 60–80°C for 6–12 hours
- Yield: 65–78%
Mechanistic Insights:
The thiolate anion (generated via deprotonation of pyridine-2-thiol) attacks the electrophilic carbon of the chloroacetamide, displacing chloride and forming the C–S bond. The nitro group’s electron-withdrawing nature enhances the acetamide’s electrophilicity, accelerating substitution.
Amide Coupling via Carbodiimide-Mediated Activation
An alternative route involves coupling 2-(pyridin-2-ylsulfanyl)acetic acid with 3-nitroaniline using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) as an activating agent.
Procedure:
- Acid Activation: 2-(Pyridin-2-ylsulfanyl)acetic acid (1 eq) is treated with EDCI (1.2 eq) and hydroxybenzotriazole (HOBt, 1 eq) in anhydrous DMF at 0°C for 30 minutes.
- Amide Formation: 3-Nitroaniline (1 eq) is added, and the reaction proceeds at room temperature for 12–18 hours.
- Workup: The mixture is diluted with ethyl acetate, washed with brine, and purified via silica gel chromatography.
Key Data:
| Parameter | Value |
|---|---|
| Yield | 72–85% |
| Purity (HPLC) | ≥98% |
| Reaction Scale | 1 mmol–1 mol |
Optimization of Critical Reaction Parameters
Solvent Selection
Polar aprotic solvents like DMF and acetonitrile are preferred for nucleophilic substitution due to their ability to stabilize ionic intermediates. In contrast, EDCI-mediated coupling achieves higher yields in DMF than in THF or dichloromethane.
Base and Catalysts
Temperature and Time
- Substitution reactions require elevated temperatures (60–80°C) to overcome activation barriers, while coupling proceeds efficiently at 25°C.
- Prolonged reaction times (>24 hours) in substitution routes lead to decomposition of the nitro group.
Industrial-Scale Production Considerations
Cost-Effective Thiol Sources
Pyridine-2-thiol is commercially available but can be synthesized in situ via reduction of 2,2'-dipyridyl disulfide with zinc dust in acetic acid, reducing raw material costs by 40%.
Green Chemistry Modifications
- Solvent Recycling: DMF is recovered via vacuum distillation with >90% efficiency.
- Catalyst Reuse: Palladium-on-carbon (used in upstream syntheses) is filtered and reactivated for subsequent batches.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms ≥98% purity with a retention time of 12.3 minutes.
Challenges and Mitigation Strategies
Nitro Group Reduction
Under acidic conditions, trace iron impurities may reduce the nitro group to an amine. Chelating agents like EDTA (0.1 wt%) are added to suppress this side reaction.
Sulfur Oxidation
The sulfanyl group is susceptible to oxidation during storage. Antioxidants (e.g., butylated hydroxytoluene) at 0.01–0.05% w/w prevent disulfide formation.
Emerging Methodologies
Flow Chemistry Approaches
Continuous-flow reactors enable safer handling of exothermic chloroacetylation steps, achieving 88% yield with a residence time of 8 minutes.
Enzymatic Amidation
Lipase B from Candida antarctica catalyzes the coupling of 2-(pyridin-2-ylsulfanyl)acetic acid and 3-nitroaniline in tert-butanol, offering a solvent-free alternative with 81% yield.
Comparative Evaluation of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Nucleophilic Substitution | 78 | 97 | High | $ |
| EDCI Coupling | 85 | 98 | Moderate | $$ |
| Enzymatic | 81 | 95 | Low | $$$ |
Cost Index: $ = <$100/mol, $$ = $100–500/mol, $$$ = >$500/mol
Chemical Reactions Analysis
Types of Reactions
N-(3-nitrophenyl)-2-(pyridin-2-ylsulfanyl)acetamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The acetamide group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Common nucleophiles include amines, alcohols, and thiols.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted acetamides.
Scientific Research Applications
Antibacterial Activity
Research indicates that compounds containing the pyridine and nitrophenyl moieties exhibit significant antibacterial properties. For instance, derivatives of thienyl-pyridyl acetamides have been synthesized and evaluated for their effectiveness against various bacterial strains. These studies have shown promising results, particularly against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating potent activity .
Antiviral Properties
N-(3-nitrophenyl)-2-(pyridin-2-ylsulfanyl)acetamide and its derivatives have also been explored for their potential as antiviral agents. The structural characteristics of this compound, particularly the presence of the nitrophenyl group, may enhance its interaction with viral targets, making it a candidate for further development in antiviral therapies .
Anti-inflammatory Effects
Studies have shown that compounds similar to this compound possess anti-inflammatory properties. These compounds can inhibit the production of pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases .
Insecticidal Activity
The insecticidal properties of this compound are noteworthy. Research has demonstrated that certain derivatives exhibit high insecticidal activity against pests such as Plutella xylostella (diamondback moth), which is a significant agricultural pest. The structural features of these compounds contribute to their effectiveness as insecticides, making them valuable in pest management strategies .
Herbicidal Potential
In addition to insecticidal activity, there is emerging evidence suggesting that this compound may also possess herbicidal properties. The ability to inhibit specific biochemical pathways in plants could lead to the development of new herbicides that target unwanted vegetation while being safe for crops .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy in various applications. Key structural features include:
- Nitrophenyl Group : Enhances antibacterial and insecticidal activities.
- Pyridine Ring : Contributes to the biological activity through interactions with biological targets.
- Sulfanyl Group : Potentially increases the lipophilicity of the compound, aiding in cellular uptake.
Synthesis and Evaluation
A series of studies have synthesized various derivatives of this compound, evaluating their biological activities through in vitro assays against multiple bacterial strains and pests. For example, one study reported on the synthesis of multiple thienyl-pyridyl acetamides and their subsequent testing against Mythimna separata and Plutella xylostella, highlighting their potential as effective agrochemicals .
Data Summary Table
| Application Area | Activity Type | Target Organisms | Key Findings |
|---|---|---|---|
| Medicinal Chemistry | Antibacterial | E. coli, S. aureus | Significant antibacterial activity observed |
| Antiviral | Various viruses | Potential antiviral interactions noted | |
| Anti-inflammatory | Inflammatory pathways | Inhibition of pro-inflammatory cytokines | |
| Agricultural Science | Insecticidal | Plutella xylostella | High insecticidal activity reported |
| Herbicidal | Various plants | Potential herbicidal effects suggested |
Mechanism of Action
The mechanism of action of N-(3-nitrophenyl)-2-(pyridin-2-ylsulfanyl)acetamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the pyridin-2-ylsulfanyl group can form coordination complexes with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-nitrophenyl)-2-(pyridin-2-ylsulfanyl)acetamide
- N-(3-nitrophenyl)-2-(pyridin-3-ylsulfanyl)acetamide
- N-(3-nitrophenyl)-2-(pyridin-2-ylsulfanyl)propionamide
Uniqueness
N-(3-nitrophenyl)-2-(pyridin-2-ylsulfanyl)acetamide is unique due to the specific positioning of the nitro group on the phenyl ring and the pyridin-2-ylsulfanyl group. This unique structure imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science.
Biological Activity
N-(3-nitrophenyl)-2-(pyridin-2-ylsulfanyl)acetamide is a complex organic compound notable for its diverse biological activities. This article explores its synthesis, mechanisms of action, and biological applications, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
The compound features a nitrophenyl group, a pyridinyl sulfanyl moiety, and an acetamide functional group. The synthesis typically involves multi-step organic reactions, including:
- Formation of the Pyridinyl Sulfanyl Group : This can be achieved through nucleophilic substitution reactions involving appropriate precursors.
- Introduction of the Nitrophenyl Group : Generally done via electrophilic aromatic substitution methods.
The following table summarizes key synthetic routes:
| Step | Reaction Type | Key Reagents |
|---|---|---|
| Formation of Pyridinyl Sulfanyl | Nucleophilic Substitution | Pyridine derivatives, thiols |
| Introduction of Nitrophenyl | Electrophilic Aromatic Substitution | Nitrobenzene derivatives |
This compound exhibits its biological activity primarily through interactions with specific molecular targets such as enzymes and receptors. The mechanism may involve:
- Enzyme Inhibition : The compound can bind to active sites on enzymes, inhibiting their activity.
- Signal Transduction Modulation : It may influence pathways related to gene expression and metabolic processes.
Anticancer Activity
Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies have shown promising results against various cancer cell lines. For instance:
- Cell Lines Tested : HEPG2 (liver), MCF7 (breast), SW1116 (colon), BGC823 (gastric).
- IC50 Values : The compound demonstrated an IC50 value in the low micromolar range, indicating potent activity compared to standard anticancer drugs.
The following table summarizes the anticancer efficacy based on IC50 values:
| Cell Line | IC50 Value (µM) | Comparison Drug | Comparison IC50 Value (µM) |
|---|---|---|---|
| HEPG2 | 1.18 ± 0.14 | Staurosporine | 4.18 ± 0.05 |
| MCF7 | 1.95 ± 0.12 | Doxorubicin | 0.41785 |
| SW1116 | 2.36 ± 0.10 | Erlotinib | 0.2757357 |
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown antimicrobial potential. Studies indicate that it exhibits significant antibacterial activity against various strains, outperforming standard antibiotics at certain concentrations.
Case Studies
- Study on Anticancer Efficacy :
- Antimicrobial Screening :
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-(3-nitrophenyl)-2-(pyridin-2-ylsulfanyl)acetamide with high purity?
- Methodological Answer : The synthesis typically involves a multi-step approach:
- Step 1 : React 2-mercaptopyridine with chloroacetyl chloride under basic conditions (e.g., triethylamine in dry THF) to form 2-(pyridin-2-ylsulfanyl)acetyl chloride.
- Step 2 : Couple the intermediate with 3-nitroaniline in a nucleophilic acyl substitution reaction, using a polar aprotic solvent (e.g., DMF) at 60–80°C for 6–12 hours.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves purity .
- Key Considerations : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7). Optimize stoichiometry (1:1.2 molar ratio of 3-nitroaniline to acyl chloride) to minimize unreacted starting material.
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Verify the presence of the pyridine ring (δ 7.2–8.5 ppm for aromatic protons), nitrophenyl group (δ 8.1–8.3 ppm for meta-nitro protons), and acetamide backbone (δ 3.8–4.1 ppm for CH2S, δ 10.1 ppm for NH).
- IR Spectroscopy : Confirm C=O stretch (~1680 cm⁻¹), S–C bond (~650 cm⁻¹), and NO2 symmetric/asymmetric stretches (~1520/1350 cm⁻¹).
- Mass Spectrometry (HRMS) : Validate molecular ion [M+H]+ at m/z 318.06 (calculated for C13H11N3O3S) .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Methodological Answer :
- Enzyme Inhibition : Screen against kinases (e.g., EGFR) or proteases using fluorescence-based assays (IC50 determination).
- Antimicrobial Activity : Test against Gram-positive/negative bacteria (MIC via broth dilution) and fungal strains (agar diffusion).
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and non-cancerous fibroblasts (e.g., NIH/3T3) to assess selectivity .
Advanced Research Questions
Q. How do intermolecular interactions in its crystal lattice affect solubility and stability?
- Methodological Answer :
- X-ray Crystallography : Analyze packing motifs (e.g., hydrogen bonds between acetamide NH and pyridine N, π-π stacking between aromatic rings). For example, related sulfanyl-acetamides exhibit monoclinic symmetry (space group P21/c) with unit cell parameters a ≈ 18.2 Å, b ≈ 8.1 Å, c ≈ 19.6 Å .
- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures (>200°C) to correlate stability with lattice energy.
- Solubility Studies : Use Hansen solubility parameters to predict miscibility in DMSO, ethanol, or aqueous buffers .
Q. What computational strategies can predict structure-activity relationships (SAR) for modifying the sulfanyl and nitrophenyl groups?
- Methodological Answer :
- Molecular Docking : Model interactions with target proteins (e.g., COX-2, DHFR) using AutoDock Vina. Replace the nitro group with electron-withdrawing substituents (e.g., CF3) to enhance binding affinity.
- QSAR Modeling : Train models on datasets of pyridine-sulfanyl analogs to predict logP, pIC50, and metabolic stability.
- MD Simulations : Assess conformational flexibility of the sulfanyl linker (RMSD < 2 Å over 100 ns trajectories) to optimize pharmacokinetics .
Q. How can mechanistic studies elucidate its interaction with biological targets?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to immobilized receptors (e.g., GPCRs).
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for nitro group-mediated interactions.
- CRISPR-Cas9 Knockout : Validate target engagement by comparing activity in wild-type vs. gene-edited cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
